molecular formula C8H13NO2 B055956 Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) CAS No. 119163-32-5

Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)

Cat. No. B055956
CAS RN: 119163-32-5
M. Wt: 155.19 g/mol
InChI Key: FOMZAFBFMPAQDG-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) is a chemical compound that belongs to the group of pyrrolidine derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, due to the presence of the oxirane ring in its structure. It has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, suppress the replication of certain viruses, and exhibit antibacterial activity against various pathogens. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) for lab experiments include its ease of synthesis, versatility in chemical reactions, and potential therapeutic applications. However, its limitations include its relatively low stability and reactivity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI). These include the synthesis of novel derivatives with improved properties and potential therapeutic applications, the investigation of its mechanism of action and biochemical effects, and the development of new synthetic routes and methodologies for its preparation. Additionally, further studies are needed to explore its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis.

Synthesis Methods

Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) can be synthesized through the reaction of pyrrolidine with 3-chloropropionyl chloride, followed by treatment with sodium hydroxide and epichlorohydrin. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various bioactive compounds, including antiviral, anticancer, and antibacterial agents. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

119163-32-5

Product Name

Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

[(2R,3S)-3-methyloxiran-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C8H13NO2/c1-6-7(11-6)8(10)9-4-2-3-5-9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

FOMZAFBFMPAQDG-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1[C@@H](O1)C(=O)N2CCCC2

SMILES

CC1C(O1)C(=O)N2CCCC2

Canonical SMILES

CC1C(O1)C(=O)N2CCCC2

synonyms

Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans- (9CI)

Origin of Product

United States

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